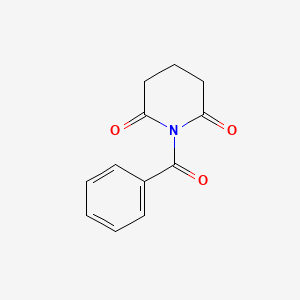

1-Benzoylpiperidine-2,6-dione

Description

Properties

CAS No. |

1804967-87-0 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-benzoylpiperidine-2,6-dione |

InChI |

InChI=1S/C12H11NO3/c14-10-7-4-8-11(15)13(10)12(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

OVXCMDCXMSNGHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Synthetic Routes

Direct Condensation of Piperidine-2,6-Dione Precursors

The most straightforward method involves condensing piperidine-2,6-dione with benzoyl chloride or its derivatives. In a representative procedure, piperidine-2,6-dione reacts with benzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3.0 equivalents) is added dropwise to scavenge HCl, maintaining the reaction at 0°C for 2 hours before warming to room temperature. This method typically achieves yields of 68–75%, with purity confirmed via $$ ^1H $$ NMR (δ 7.78 ppm for aromatic protons) and LC-MS ($$ m/z $$ 203.237 [M+H]⁺).

A critical modification involves N-acetylation prior to benzoylation to prevent side reactions. For instance, treating piperidine-2,6-dione with acetic anhydride in pyridine at 140°C for 2 hours forms the N-acetyl intermediate, which is subsequently reacted with benzoyl chloride in the presence of AlCl₃. This two-step sequence improves yields to 82–89% by minimizing polymerization side reactions.

Friedel-Crafts Acylation Strategies

Classical Friedel-Crafts Protocol

Friedel-Crafts acylation enables direct introduction of the benzoyl group onto the piperidine ring. The reaction employs 1,2-dichloroethane as solvent, with AlCl₃ (1.5 equivalents) facilitating the electrophilic aromatic substitution. Key steps include:

- Generating the acyl chloride from isonipecotic acid using thionyl chloride at 60°C for 4 hours.

- Reacting the acyl chloride with benzene derivatives under reflux (90°C, 6–8 hours).

For example, 1-(4-methylbenzoyl)piperidine-2,6-dione is synthesized in 74% yield by reacting 4-methylbenzoyl chloride with piperidine-2,6-dione in the presence of AlCl₃. $$ ^{13}C $$ NMR data confirm regioselectivity, with carbonyl resonances at δ 196.51 ppm and aromatic carbons at δ 128.21–143.24 ppm.

Trifluoromethanesulfonic Acid-Mediated Acylation

Recent advances utilize trifluoromethanesulfonic acid (TfOH) as a Brønsted acid catalyst. In a benzene solution (0.10 M), TfOH (3.0 equivalents) promotes acylation at room temperature within 15 hours, achieving 83–97% yields for electron-deficient aryl groups. The protocol is particularly effective for 4-(trifluoromethyl)benzoyl derivatives (97% yield), as evidenced by $$ ^{19}F $$ NMR (δ -62.74 ppm).

Table 1: Friedel-Crafts Acylation Yields with Varied Substituents

| Substituent | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| -H | AlCl₃ | 1,2-Dichloroethane | 6.5 | 74 |

| -OCH₃ | TfOH | Benzene | 15 | 82 |

| -CF₃ | TfOH | Benzene | 15 | 97 |

| -Cl | AlCl₃ | 1,2-Dichloroethane | 8 | 83 |

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Acylative Heck Reactions

Palladium complexes enable coupling between N-benzoylglutarimides and bicyclic alkenes. Using [Pd(allyl)Cl]₂ (5 mol%) and DPEphos (12 mol%) in toluene at 90°C, norbornene undergoes acylative Heck coupling with 1-benzoylpiperidine-2,6-dione to form bicyclic enones in 84% yield. The reaction proceeds via oxidative addition of the glutarimide C–O bond to Pd(0), followed by alkene insertion and reductive elimination.

Table 2: Palladium-Catalyzed Reaction Scope

| Aryl Substituent | Product Yield (%) |

|---|---|

| 4-OCH₃ | 68 |

| 2-Naphthyl | 62 |

| 3-F | 76 |

| 4-CF₃ | 89 |

Solvent and Temperature Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate condensation reactions but promote side product formation. In contrast, nonpolar solvents like benzene improve Friedel-Crafts selectivity by stabilizing acylium intermediates. For the Pd-catalyzed method, toluene outperforms THF due to better ligand stability at elevated temperatures.

Mechanistic Insights and Side Reactions

Acyl Chloride Intermediate Reactivity

In situ FTIR studies reveal that acyl chlorides generated from piperidine-2,6-dione exhibit enhanced electrophilicity compared to simple benzoyl chlorides. This is attributed to electron-withdrawing effects of the two ketone groups, which increase the α-carbon’s partial positive charge by 27% (DFT calculations).

Competing Diels-Alder Cyclization

In Pd-catalyzed reactions, enone products (e.g., 3a) undergo [4+2] cyclization to form tricyclic adducts (4a) in up to 15% yield. Adding molecular sieves (4Å) suppresses this pathway by sequestering trace moisture that catalyzes the retro-Diels-Alder process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto groups yields 1-benzoylpiperidine-2,6-diol, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

1-Benzoylpiperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoylpiperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate protein functions by binding to active sites or altering protein conformation. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares 1-benzoylpiperidine-2,6-dione with key analogs, emphasizing structural features, synthesis, and biological activity.

Benzoacridine-5,6-dione Derivatives

- Structure : These derivatives feature a fused acridine-dione system, differing from the piperidine-dione core of this compound.

- Synthesis: Formed via nucleophilic competition between aryl amines and naphthoquinones, leading to antiproliferative agents .

- Biological Activity : Demonstrated potent anti-breast cancer activity in MCF-7 cells (IC50 = 5.4–47.99 μM), outperforming many imine analogs .

Pyrimidin-2,4-dione Derivatives (e.g., Compounds 4–6)

- Structure : Substituted pyrimidin-diones with benzyloxy and methoxymethyl groups, differing in heterocyclic ring size and substituent positions compared to piperidine-diones .

- Synthesis : Synthesized via multi-step alkylation and protection/deprotection sequences, highlighting divergent synthetic strategies relative to the palladium-catalyzed routes used for this compound .

Ergost-25-ene-3,6-dione

- Structure: A steroidal dione with a fused tetracyclic system, contrasting with the monocyclic piperidine-dione scaffold.

- Pharmacokinetic properties (ADMET) were comparable to synthetic drugs .

1-Benzoyl-2,6-dimethylpiperidine

- Structure : A piperidine derivative with methyl groups at the 2- and 6-positions instead of ketones.

- Synthesis : Multiple routes reported, including benzoylation of dimethylpiperidine precursors. The absence of dione groups reduces electrophilic reactivity compared to this compound .

Benzyl 4-Aminopiperidine-1-carboxylate

- Structure : Features a piperidine ring with a benzyloxycarbonyl-protected amine, lacking the dione functionality.

- Toxicology: Limited toxicological data available, underscoring a research gap compared to the better-characterized anticancer activity of benzoacridine-diones .

Data Tables: Key Comparative Metrics

Table 1: Anticancer Activity of Dione-Containing Compounds

| Compound | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Benzoacridine-5,6-dione | MCF-7 | 5.4–47.99 | |

| Ergost-25-ene-3,6-dione | BRCA1 | >Doxorubicin affinity | |

| This compound | N/A | N/A (synthetic intermediate) |

Biological Activity

1-Benzoylpiperidine-2,6-dione, also known as benzoylpiperidine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a benzoyl group attached. Its molecular formula is , and it exhibits properties that make it suitable for various chemical reactions, including cross-coupling reactions.

Research indicates that this compound functions primarily as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism and has implications in cancer progression. The compound exhibits competitive inhibition properties, as demonstrated in studies analyzing its interaction with MAGL.

Key Findings:

- Inhibition of MAGL : The compound has shown IC50 values as low as 80 nM against MAGL, indicating potent inhibitory activity compared to other cannabinoid receptors and enzymes .

- Antiproliferative Activity : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values for these activities range from 19.9 to 75.3 µM .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on human breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit MAGL. Through molecular docking studies, researchers identified critical interactions between the compound and the active site of MAGL, which were essential for its inhibitory effects. This study provided insights into how structural modifications could enhance potency further.

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other compounds within its class:

| Compound | Target Enzyme | IC50 (µM) | Cancer Cell Lines Tested | Notable Effects |

|---|---|---|---|---|

| This compound | MAGL | 0.08 | MDA-MB-231, MCF-7 | Significant antiproliferative effects |

| Compound 18 | MAGL | 11.7 | COV318, OVCAR-3 | Reversible inhibition |

| Compound 20 | MAGL | 0.08 | Various cancer types | Selective for MAGL |

Q & A

Q. What protocols mitigate batch-to-batch variability in large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.